molecular formula C17H20O6 B1514385 Mycophenolic acid-13C17 CAS No. 1202866-92-9

Mycophenolic acid-13C17

货号: B1514385
CAS 编号: 1202866-92-9
分子量: 337.21 g/mol
InChI 键: HPNSFSBZBAHARI-RUCQXSASSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a structurally complex, isotopically labeled derivative of a hex-4-enoic acid featuring a benzofuran core. The (E)-configuration at the double bond ensures specific spatial orientation, critical for biological interactions. The benzofuran moiety is substituted with hydroxyl, methoxy, and methyl groups at positions 4, 6, and 7, respectively, all bearing ¹¹³C isotopes. Additionally, the hexenoic acid chain includes a ¹¹³C-labeled methyl group at position 4 and a fully ¹³C-labeled backbone (positions 1–6). Such isotopic enrichment facilitates tracking in metabolic studies, enhancing detection sensitivity in mass spectrometry or nuclear magnetic resonance (NMR) analyses . The compound’s synthesis likely involves multi-step protection/deprotection strategies, as seen in analogous hexenoic acid derivatives (e.g., MEMCl-mediated etherification and acid hydrolysis steps) .

属性

IUPAC Name

(E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(113C)methyl(1,2,3,4,5,6-13C6)hex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNSFSBZBAHARI-RUCQXSASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C]1=[13C]2[13CH2]O[13C](=O)[13C]2=[13C]([13C](=[13C]1O[13CH3])[13CH2]/[13CH]=[13C](\[13CH3])/[13CH2][13CH2][13C](=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746805
Record name (4E)-6-[4-Hydroxy-7-(~13~C)methyl-6-[(~13~C)methyloxy]-3-oxo(~13~C_8_)-1,3-dihydro-2-benzofuran-5-yl]-4-(~13~C)methyl(~13~C_6_)hex-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202866-92-9
Record name (4E)-6-[4-Hydroxy-7-(~13~C)methyl-6-[(~13~C)methyloxy]-3-oxo(~13~C_8_)-1,3-dihydro-2-benzofuran-5-yl]-4-(~13~C)methyl(~13~C_6_)hex-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Claisen Rearrangement to Obtain Key Intermediate

  • The synthesis begins with the Claisen rearrangement of N,N-diethyl-4-methoxy-2-(prop-2-enyloxy)benzamide to yield N,N-diethyl-2-hydroxy-4-methoxy-3-(prop-2-enyl)benzamide.
  • Optimal solvents for this high-temperature rearrangement (around 210 °C) are tetralin or nitrobenzene, providing yields around 72-73%. Lower yields (15%) occur with 1,2,4,5-tetramethylbenzene due to its lower boiling point.
  • This rearrangement is critical for establishing the correct substitution pattern on the benzofuran ring.
Entry Solvent Temp (°C) Time (h) Yield (%)
1 1,2,4,5-tetramethylbenzene 197 12 15
2 Tetralin 206-208 2 73
3 Nitrobenzene 210-211 2 72
4 3,4-Dimethylchlorobenzene 221-223 2 56

Formation of Benzofuran Core and Oxidation Steps

  • The intermediate benzamide undergoes further transformations to form 1,3-dihydro-4-[(tert-butyldimethylsilyl)oxy]-6-methoxy-7-methyl-3-oxo-5-(prop-2-enyl)isobenzofuran.
  • Oxidation of the alkene to an aldehyde intermediate is a critical step. Attempts to oxidize the epoxide intermediate with sodium periodate failed due to steric hindrance from adjacent methoxy and TBDMS groups.
  • Ozonolysis or oxidation with a potassium permanganate/sodium periodate mixture successfully converts the alkene to the aldehyde in good yields (73-80%).

Nucleophilic Addition and Claisen Rearrangement for Side Chain Construction

  • The aldehyde intermediate undergoes nucleophilic addition with isopropenylmagnesium bromide to introduce the allylic alcohol side chain.
  • Subsequent treatment with ethyl orthoacetate induces an orthoester Claisen rearrangement, forming the ethyl ester of the hexenoic acid side chain.
  • These steps are performed under controlled conditions to preserve stereochemistry and incorporate isotopic labels where required.

Final Deprotection and Hydrolysis

  • The tert-butyldimethylsilyl protecting groups are removed using tetrabutylammonium fluoride (n-Bu4NF) in THF.
  • Hydrolysis of the ester to the free acid is achieved using lithium hydroxide in methanol.
  • These steps yield the final mycophenolic acid derivative with isotopic labels incorporated in the methoxy, methyl, and hexenoic acid moieties.

Research Findings and Optimization Notes

  • The choice of solvent and temperature in the Claisen rearrangement significantly affects yield and purity. High boiling point solvents like tetralin and nitrobenzene are preferred.
  • The oxidation step to aldehyde is sensitive to steric effects; hence, ozonolysis or KMnO4/NaIO4 oxidation is favored over periodate oxidation of epoxides.
  • The synthetic route allows for the incorporation of ^13C labels by using isotopically labeled methylating agents and starting materials, enabling the preparation of the specifically labeled compound.
  • The overall yields for the key steps range from 56% to 86%, with the final product obtained in good purity suitable for further biological or analytical studies.

Summary Table of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Claisen Rearrangement Tetralin, 206-208 °C, 2 h 73 High boiling solvent improves yield
Alkene Oxidation to Aldehyde KMnO4/NaIO4 in i-PrOH/H2O 73 Preferred over periodate oxidation
Nucleophilic Addition Isopropenylmagnesium bromide, THF 67 Introduces side chain
Orthoester Claisen Rearrangement Ethyl orthoacetate, propionic acid, 110 °C 80 Forms ethyl ester intermediate
Deprotection n-Bu4NF in THF 97 Removes TBDMS protecting groups
Hydrolysis LiOH in MeOH 98 Converts ester to acid

化学反应分析

Types of Reactions

(E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(113C)methyl(1,2,3,4,5,6-13C6)hex-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the hexenoic acid side chain can be reduced to form a saturated acid.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated acids.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

(E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(113C)methyl(1,2,3,4,5,6-13C6)hex-4-enoic acid has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and pathways involving isotopically labeled carbons.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled carbons in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism.

    Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.

作用机制

The mechanism of action of (E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(113C)methyl(1,2,3,4,5,6-13C6)hex-4-enoic acid involves its interaction with specific molecular targets and pathways. The isotopically labeled carbons allow for detailed studies of its biochemical kinetics and interactions. For example, it may act by modulating enzyme activity or interacting with specific receptors, leading to changes in metabolic fluxes and biochemical pathways .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and isotopic labeling of the target compound with related analogs:

Compound Name Core Structure Isotopic Labels Key Functional Groups Reference
(E)-6-(4-hydroxy-6-(¹¹³C)methoxy-7-(¹¹³C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(¹¹³C)methyl(¹³C₆)hex-4-enoic acid Benzofuran ¹¹³C (methoxy, methyl), ¹³C₆ (chain) –COOH, –OH, –OCH₃, –CH₃, α,β-unsaturated ester
Sorbitol (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate Isobenzofuran None Sorbitol ester, –OCH₃, –CH₃
4-Methyl-6-(3-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)hex-4-enoic acid (FDB023420) Naphthalene None –COOH, diketone, –CH₃
(E,4R,5S)-4-((2-methoxyethoxy)methoxy)-5-(4-methoxybenzyloxy)hex-2-enoic acid Hex-2-enoic acid None –COOH, MEM ether, –OCH₂C₆H₄–OCH₃

Key Observations:

The isobenzofuran variant in the sorbitol ester lacks isotopic labels but shares a similar oxo-benzofuran scaffold . The hex-2-enoic acid derivative () features a different double-bond position (C2 vs. C4), influencing conformational flexibility and hydrogen-bonding patterns .

Isotopic Labeling: The target compound’s ¹³C₆ backbone and ¹¹³C-methyl/methoxy groups are unique among analogs, enabling precise tracing in pharmacokinetic studies. Non-labeled analogs (e.g., FDB023420) rely on unenriched detection methods, which may lack resolution .

Functional Group Impact: The free carboxylic acid (–COOH) in the target compound and FDB023420 enhances solubility in polar solvents compared to the sorbitol ester, which requires hydrolysis for activation .

生物活性

(E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(113C)methyl(1,2,3,4,5,6-13C6)hex-4-enoic acid, commonly known as Mycophenolic Acid (MPA), is a compound derived from the fungus Penicillium stoloniferum. It is primarily recognized for its immunosuppressive properties and is used clinically to prevent organ rejection in transplant patients. This article explores the biological activity of MPA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Mycophenolic Acid exerts its biological effects primarily through the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis pathway of purine nucleotides. By inhibiting this enzyme, MPA selectively affects lymphocytes that rely on this pathway for proliferation, thereby suppressing immune responses without significantly affecting other cell types that utilize the salvage pathway for nucleotide synthesis .

Therapeutic Applications

  • Immunosuppression : MPA is widely used in organ transplantation to prevent acute rejection. Its efficacy has been demonstrated in various studies comparing it to other immunosuppressants like azathioprine.
  • Autoimmune Diseases : Research indicates that MPA may also be beneficial in treating autoimmune conditions such as lupus nephritis and rheumatoid arthritis due to its ability to modulate immune responses .

In Vitro Studies

In vitro studies have shown that MPA inhibits lymphocyte proliferation in response to mitogens. For example:

  • A study demonstrated that MPA reduced T-cell activation and proliferation by blocking the synthesis of guanosine nucleotides necessary for DNA replication .

In Vivo Studies

In vivo studies in animal models have supported the immunosuppressive effects of MPA:

  • A rat model of kidney transplantation showed that MPA significantly reduced rejection rates compared to controls receiving no treatment .

Case Studies

Several clinical trials have evaluated the effectiveness and safety of MPA in transplant patients:

  • Trial 1 : A randomized controlled trial involving kidney transplant recipients found that those treated with MPA had lower rates of acute rejection compared to those treated with azathioprine .
  • Trial 2 : A multicenter study assessed the long-term outcomes of heart transplant patients on MPA therapy. Results indicated improved graft survival rates and a favorable side effect profile over a five-year follow-up period .

Data Tables

Study TypeFindingsReference
In VitroInhibition of T-cell proliferation
In VivoReduced rejection rates in kidney transplants
Clinical Trial 1Lower acute rejection rates than azathioprine
Clinical Trial 2Improved graft survival in heart transplants

常见问题

Basic Research Questions

Q. How can synthetic routes for this isotopically labeled compound be optimized to preserve isotopic integrity during protection/deprotection steps?

  • Methodological Answer : Use stepwise addition of protecting groups under controlled conditions to minimize isotopic scrambling. For example, MEMCl (methoxyethoxymethyl chloride) can protect hydroxyl groups at 0°C with i-Pr2NEt as a base, as demonstrated in the synthesis of analogous (E)-configured acids . Post-reaction quenching with water and extraction with CH2Cl2/EtOAc ensures isolation without degradation. Purification via flash chromatography (silica gel, CH2Cl2-MeOH gradients) maintains isotopic purity .

Q. What analytical techniques confirm position-specific 13C labeling and structural integrity?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Resolve exact mass shifts (e.g., +1 Da per 13C atom) to verify isotopic enrichment. For example, HRMS (FAB mode) achieved a mass accuracy of ±0.0008 Da in structurally similar compounds .
  • 13C NMR with DEPT Editing : Assign labeled carbons using DEPT-135 to distinguish CH3, CH2, and CH groups. In analogous studies, 13C NMR at 75 MHz resolved chemical shifts for methoxy (δ 55.2) and methyl (δ 15.6) groups .
  • Isotopic Ratio Monitoring : Use LC-MS/MS to track 13C/12C ratios during synthesis.

Advanced Research Questions

Q. How do 13C isotope effects influence the compound’s reactivity in esterification or metabolic studies?

  • Methodological Answer : Kinetic isotope effects (KIEs) may alter reaction rates in esterification. For example, 13C-labeled methyl groups could slow down methyl transfer steps due to increased bond strength. To assess this:

  • Conduct comparative kinetics using 12C/13C analogs under identical conditions (e.g., acidic esterification with 1N HCl/THF).
  • Monitor reaction progress via TLC (e.g., silica gel plates, UV detection) as described for benzoate esters .
  • Use isotopic tracing (e.g., 13C NMR) to track label retention during transformations .

Q. What strategies resolve spectral overlaps in NMR caused by isotopic labeling?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC correlate 1H-13C signals to resolve overlapping peaks. For instance, HMBC in CDCl3 can link methoxy (δ 3.30 ppm 1H, δ 55.2 ppm 13C) and methyl groups (δ 1.12 ppm 1H, δ 15.6 ppm 13C) in crowded regions .
  • Cryoprobes and Dynamic Nuclear Polarization (DNP) : Enhance sensitivity for low-abundance 13C nuclei in complex matrices.

Q. How can isotopic labeling improve metabolic tracing in cell-based assays?

  • Methodological Answer :

  • Stable Isotope-Resolved Metabolomics (SIRM) : Incubate cells with the 13C-labeled compound and extract metabolites at timed intervals. Analyze via LC-HRMS to track 13C incorporation into downstream pathways (e.g., TCA cycle intermediates).
  • Isotopomer Analysis : Use NMR or MS to quantify isotopomer distributions, as applied in AMPK activation studies with labeled benzoates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycophenolic acid-13C17
Reactant of Route 2
Mycophenolic acid-13C17

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。